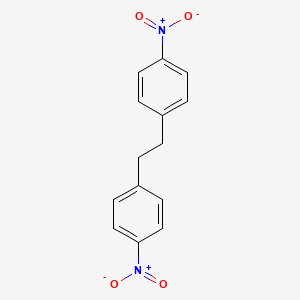

1,2-Bis(4-nitrophenyl)ethane

描述

Structure

3D Structure

属性

IUPAC Name |

1-nitro-4-[2-(4-nitrophenyl)ethyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4/c17-15(18)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(19)20/h3-10H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSNKHEKTRWNNAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2061066 | |

| Record name | Benzene, 1,1'-(1,2-ethanediyl)bis[4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

736-30-1 | |

| Record name | 1,2-Bis(4-nitrophenyl)ethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=736-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Bis(p-nitrophenyl)ethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000736301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Dinitrobibenzyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60022 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Dinitrobibenzyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=608 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1'-(1,2-ethanediyl)bis[4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,1'-(1,2-ethanediyl)bis[4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p,p'-dinitrobibenzyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.910 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-BIS(4-NITROPHENYL)ETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SY1ZK3A4XO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1,2 Bis 4 Nitrophenyl Ethane

Raney Nickel Catalysis (Conventional and Autoclave Methods)

Raney nickel is a versatile and effective catalyst for the hydrogenation of nitroaromatic compounds. google.com Its application in the reduction of 1,2-Bis(4-nitrophenyl)ethane has been explored under different conditions, primarily comparing a conventional laboratory setup with a high-pressure autoclave method. vulcanchem.com

The conventional method typically involves the reduction at atmospheric pressure. While specific details for a conventional hydrogen gas setup are not fully detailed in the compared study, the autoclave method is presented as a superior alternative. vulcanchem.com

The autoclave method subjects a methanolic solution of this compound to hydrogen gas under elevated pressure and temperature. jetir.org This process has been reported to provide a 77% yield of 4,4'-(ethane-1,2-diyl)dianiline, which represents a 6% increase in yield compared to the conventional approach using hydrazine (B178648) hydrate (B1144303). jetir.orgvulcanchem.com

An alternative to using hydrogen gas is the employment of hydrazine hydrate as the hydrogen source in the presence of a catalyst. In this method, a methanolic solution of this compound is refluxed with a 5% solution of Raney Nickel. jetir.org Hydrazine hydrate is added dropwise to the heated mixture, maintaining a temperature between 60-65°C. jetir.org The reaction's progress is monitored by observing color changes and using thin-layer chromatography (TLC). jetir.org This conventional laboratory method results in a 71% yield of the final diamine product. jetir.orgvulcanchem.com

Research Findings on Reduction Methodologies

The following interactive tables summarize the detailed research findings for the different catalytic reduction methods of this compound.

Table 1: Autoclave Reduction with Raney Nickel and Hydrogen Gas

| Parameter | Value | Source |

| Substrate | This compound (0.01 mole) | jetir.org |

| Catalyst | Raney Nickel (20 g) | jetir.org |

| Reducing Agent | Hydrogen Gas (H₂) | jetir.org |

| Solvent | Methanol (150 cm³) | jetir.org |

| Temperature | 65-70°C | jetir.orgvulcanchem.com |

| Pressure | 10-12 kg | jetir.org |

| Reaction Time | 4 hours | jetir.org |

| Yield | 77% | jetir.orgvulcanchem.com |

Table 2: Conventional Reduction with Hydrazine Hydrate and Raney Nickel

| Parameter | Value | Source |

| Substrate | This compound (0.01 mole) | jetir.org |

| Catalyst | 5% Raney Nickel in Methanol | jetir.org |

| Reducing Agent | Hydrazine Hydrate (0.2 mole) | jetir.org |

| Solvent | Methanol (100 cm³) | jetir.org |

| Temperature | 60-65°C (Reflux) | jetir.orgvulcanchem.com |

| Reaction Time | 2-3 hours (addition) + 2-3 hours (heating) | jetir.org |

| Yield | 71% | jetir.orgvulcanchem.com |

Chemical Reactivity and Mechanistic Investigations

Nitro Group Reactivity

The electron-withdrawing nature of the nitro groups significantly impacts the reactivity of the aromatic rings and the benzylic positions of the ethane (B1197151) linker.

The most prominent reaction involving the nitro groups of 1,2-Bis(4-nitrophenyl)ethane is their reduction to amino groups. This transformation yields 4,4'-(ethane-1,2-diyl)dianiline, a valuable diamine building block. jetir.org The reduction is typically achieved through catalytic hydrogenation.

Research has detailed and compared different methodologies for this reduction, primarily using Raney Nickel as the catalyst. jetir.org Two specific methods, a conventional laboratory approach and a higher-pressure autoclave method, have been investigated. jetir.org

In the conventional method, the reduction is carried out at atmospheric pressure by refluxing a methanolic solution of the compound with Raney Nickel and gradually adding hydrazine (B178648) hydrate (B1144303). jetir.org The autoclave method involves subjecting a methanolic solution of the compound and Raney Nickel to hydrogen gas under elevated pressure and temperature. jetir.org The autoclave method has been reported to provide a modest increase in yield compared to the conventional approach, demonstrating its superior efficiency. jetir.org

| Parameter | Conventional Laboratory Method | Autoclave Method |

|---|---|---|

| Reducing Agent | Hydrazine hydrate | Hydrogen gas |

| Catalyst | Raney Nickel | Raney Nickel |

| Solvent | Methanol | Methanol |

| Pressure | Atmospheric | 10-12 kg |

| Temperature (°C) | 60-65 | 65-70 |

| Duration | 2-3 hours | 4 hours |

| Reported Yield | 71% | 77% |

The successful conversion to 4,4'-(ethane-1,2-diyl)dianiline highlights a robust pathway for transforming the nitro functionalities into synthetically useful amino groups. jetir.org

While nitrophenyl compounds can be susceptible to elimination reactions, research indicates that this compound exhibits notable stability under certain basic conditions. researchgate.net Specifically, studies have shown that it does not undergo an α-E1cB (Elimination, Unimolecular, conjugate Base) elimination reaction when treated with ethanolic sodium hydroxide. researchgate.net This is in contrast to its structural analog, 1,2-bis(5-nitro-2-furyl)ethane, which readily undergoes elimination under the same conditions to form the corresponding ethylene (B1197577) derivative. researchgate.net The stability of this compound in this context suggests a higher energy barrier for the removal of a benzylic proton and subsequent elimination. While it is considered plausible that the compound could undergo other types of elimination, such as β-elimination, under different conditions, further investigation is required to confirm such pathways.

Anion-Radical Mechanisms in Formation and Transformation

Anion-radical mechanisms play a crucial role in the synthesis of this compound from certain precursors. The formation of the ethane bridge by coupling two 4-nitrobenzyl units can proceed via an electron-transfer pathway. researchgate.net

Specifically, the reaction of 4-nitrobenzyl bromide with "soft" bases has been shown to produce this compound as a product of an anion-radical mechanism. researchgate.net This pathway involves the initial formation of a charge-transfer complex between the base and the nitroaromatic compound. In contrast, the reaction of 4-nitrobenzyl bromide with "hard" bases, such as sodium methoxide, does not yield the coupled ethane product, instead favoring an SN2 substitution reaction. researchgate.net This divergence in reactivity based on the hardness of the base underscores the operation of distinct mechanistic pathways. The anion-radical pathway is initiated by a single electron transfer (SET) from the base to the 4-nitrobenzyl bromide, generating a 4-nitrobenzyl radical which then dimerizes. researchgate.netuomustansiriyah.edu.iq

Photochemical Transformations of Related Isomers

The study of photochemical transformations provides insight into the behavior of molecules in electronically excited states. irispublishers.com While specific photochemical studies on this compound are not extensively detailed, the behavior of structurally related isomers and analogs, such as stilbenes (1,2-diphenylethenes), offers valuable insights. nih.gov

Photochemical reactions are initiated when a molecule absorbs light, promoting an electron to a higher energy orbital (e.g., n→π* or π→π* transitions). irispublishers.com For compounds related to this compound, two primary photochemical transformations are common:

Cis-Trans Isomerization: Stilbene (B7821643) and its derivatives are well-known to undergo photochemical E/Z (trans/cis) isomerization upon irradiation. irispublishers.comnih.gov This process typically involves excitation to a singlet state, followed by intersystem crossing to a triplet state, where rotation around the central bond leads to the formation of the geometric isomer. nih.gov This often results in a photostationary state containing a mixture of both isomers.

Electrocyclization: Following isomerization to the cis-form, some stilbene analogs can undergo a subsequent photochemical electrocyclization reaction. nih.gov This process involves the formation of a new sigma bond between the two phenyl rings, leading to a dihydrophenanthrene derivative. irispublishers.com

These transformations, observed in closely related molecular frameworks, suggest potential photochemical pathways for isomers of this compound under UV irradiation. nih.gov

Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Vibrational spectroscopy is instrumental in identifying the key functional groups present in the 1,2-bis(4-nitrophenyl)ethane molecule.

The infrared spectrum of this compound is characterized by distinct absorption bands that confirm its structural features, particularly the nitro groups and the substitution pattern of the benzene (B151609) rings. The strong absorptions corresponding to the nitro group are fundamental for its identification. A strong peak at approximately 1509 cm⁻¹ is attributed to the aromatic C=C stretching vibrations, while another significant peak at 1351 cm⁻¹ corresponds to the C-N stretching of the nitro group. jetir.org Furthermore, a distinct absorption around 818 cm⁻¹ is indicative of the para-disubstituted (1,4-disubstituted) benzene rings. jetir.org

| Vibrational Mode | Characteristic Band (cm⁻¹) | Reference |

| Aromatic C=C Stretching | 1509 | jetir.org |

| C-N Stretching (Nitro Group) | 1351 | jetir.org |

| Para-Substitution (C-H Bending) | 818 | jetir.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides precise information about the hydrogen and carbon atomic environments within the molecule, confirming the connectivity and symmetry of the structure.

The ¹H NMR spectrum of this compound displays two main sets of signals that correspond to the aromatic protons and the aliphatic ethane (B1197151) bridge. The protons on the two benzene rings are chemically equivalent due to the molecule's symmetry. These aromatic protons typically resonate in the downfield region between δ 7.4 and 8.1 ppm. The four protons of the central ethane bridge (—CH₂—CH₂—) are also equivalent and appear as a sharp singlet at approximately δ 4.62 ppm. niscpr.res.in

| Proton Environment | Chemical Shift (δ ppm) | Multiplicity | Reference |

| Aromatic Protons (Ar-H) | 7.4 - 8.1 | Multiplet | |

| Ethane Bridge Protons (-CH₂-CH₂-) | 4.62 | Singlet | niscpr.res.in |

The ¹³C NMR spectrum provides further structural validation. The aliphatic carbons of the ethane bridge produce a signal at approximately 37.03 ppm. jetir.org The aromatic carbons resonate in a broader range, typically from δ 113.91 to 147.72 ppm. jetir.org This region includes the signals for the carbon atoms directly bonded to the nitro groups, which are expected at the lower end of the magnetic field (higher ppm value) due to the strong electron-withdrawing effect of the NO₂ group.

| Carbon Environment | Chemical Shift (δ ppm) | Reference |

| Aliphatic Carbon (-CH₂-) | 37.03 | jetir.org |

| Aromatic Carbons (Ar-C) | 113.91 - 147.72 | jetir.org |

Mass Spectrometry (MS) for Molecular and Fragment Identification

Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation pattern under ionization. The compound has a molecular weight of 272.26 g/mol . nih.gov The mass spectrum typically shows the molecular ion peak [M]⁺ at m/z 272. nih.gov A prominent feature in the spectrum is the base peak at m/z 136. nih.gov This major fragment corresponds to the cleavage of the C-C bond in the ethane bridge, resulting in the formation of the stable 4-nitrobenzyl cation. This fragmentation pattern is a key indicator of the bibenzylic structure of the molecule.

| Ion | m/z (Mass-to-Charge Ratio) | Significance | Reference |

| [C₁₄H₁₂N₂O₄]⁺ | 272 | Molecular Ion | nih.gov |

| [C₇H₆NO₂]⁺ | 136 | Base Peak (4-nitrobenzyl fragment) | nih.gov |

X-ray Crystallography and Diffraction Studies of Related Adducts

While a detailed crystal structure of this compound itself is not widely discussed in the provided context, X-ray diffraction studies have been successfully performed on related adducts and co-crystals. For instance, the analogous compound 1,2-bis(4-pyridyl)ethane (B167288) has been shown to form supramolecular assemblies with molecules like 1,2,4,5-benzenetetracarboxylic acid and 4,4′-sulfonyldiphenol. acs.orgiucr.org In these studies, single-crystal X-ray diffraction revealed that the 1,2-bis(4-pyridyl)ethane molecule acts as a linear spacer, connecting other components through hydrogen bonds or other non-covalent interactions to form extended structures like molecular tapes or chains. acs.orgiucr.org Similarly, Schiff base complexes derived from nitrophenyl precursors have been characterized using X-ray crystallography, providing insight into the coordination geometries and three-dimensional packing of molecules containing nitrophenyl moieties. scite.ai These studies on related adducts demonstrate how the rigid ethane-bridged diaryl framework can be utilized as a building block in crystal engineering.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure and properties of 1,2-Bis(4-nitrophenyl)ethane. Methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are particularly prominent in this research area.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are employed to optimize the molecular geometry, predict vibrational spectra, and determine electronic properties such as HOMO-LUMO energy gaps and charge distributions. These calculations are often performed using specific functionals and basis sets, such as B3LYP/6-31G*, to ensure accuracy. The results from DFT calculations can be validated by comparing computed spectroscopic data (e.g., IR and NMR spectra) with experimental measurements, with deviations of less than 5% often confirming the model's accuracy.

DFT studies on related nitroaniline derivatives show that such calculations are crucial for understanding how substituents affect π-electron distribution and the strength of weak intermolecular interactions. scispace.com Van der Waals-corrected DFT calculations have been shown to be important for accurately describing the stacking interactions that contribute significantly to the dimerization and crystal packing of nitrophenyl compounds. scispace.com

Table 1: Representative Parameters for DFT Calculations on Nitrophenyl Systems

This table illustrates typical parameters used in DFT calculations for compounds structurally related to this compound.

| Parameter | Value/Method | Purpose |

| Program | Gaussian 09 / Turbomole | Software for quantum chemistry calculations. scispace.com |

| Functional | B3LYP / PBE | Approximates the exchange-correlation energy. scispace.com |

| Basis Set | 6-31G* / aug-cc-pVDZ | Defines the set of functions to build molecular orbitals. scispace.com |

| Key Outputs | Optimized Geometry | Provides the lowest energy structure of the molecule. |

| HOMO-LUMO Gap | Indicates electronic excitability and chemical reactivity. | |

| Charge Distribution | Shows the partial charges on atoms within the molecule. | |

| Vibrational Frequencies | Predicts the molecule's infrared (IR) spectrum. |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra. psu.edu This method is essential for understanding the electronic transitions of this compound. bohrium.com By simulating the UV-Vis spectrum, TD-DFT calculations can identify the specific electronic transitions, such as n→π* or π→π*, and their corresponding energies. bohrium.comresearchgate.net

For aromatic donor-acceptor systems, TD-DFT is used to compute potential energy surfaces and explain fluorescence phenomena. researchgate.net The choice of functional and basis set is critical for obtaining accurate excitation energies. researchgate.net Analysis of the frontier molecular orbitals (HOMO and LUMO) provides insight into the charge transfer characteristics of these transitions. researchgate.net

Table 2: Illustrative TD-DFT Data for Electronic Transitions in Aromatic Nitro Compounds

This table presents hypothetical, yet representative, data that could be obtained from TD-DFT calculations on this compound, based on studies of similar compounds.

| Transition | Calculated Excitation Energy (eV) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | 3.52 | 0.015 | n → π |

| S₀ → S₂ | 4.15 | 0.650 | π → π |

| S₀ → S₃ | 4.58 | 0.080 | π → π* |

Investigation of Intermolecular Interactions

The solid-state structure and properties of this compound are dictated by a network of non-covalent intermolecular interactions.

Table 3: Typical Geometry of C-H···O Hydrogen Bonds in Nitro-Aromatic Crystals

This table provides representative geometric parameters for C-H···O hydrogen bonds, as observed in crystal structures of compounds similar to this compound.

| Donor (D) | Acceptor (A) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) | Reference |

| C(aryl)-H | O(nitro) | 2.40 | 3.2166 | 146 | iucr.org |

| C(aryl)-H | O(nitro) | 2.54 | 3.267 | 130 | iucr.org |

The planar nitrophenyl rings of this compound facilitate significant π-π stacking interactions, which are crucial for stabilizing the crystal lattice. These interactions typically involve an offset or slipped-stack arrangement rather than a direct face-to-face overlap to minimize electrostatic repulsion. stfc.ac.uk In analogous dinitro-substituted bibenzyl derivatives, π-π stacking is observed between benzene (B151609) rings of adjacent molecules. vulcanchem.com The geometry of these interactions is characterized by the interplanar separation and the ring-centroid offset.

Studies on similar structures report interplanar separations around 3.4 Å and centroid-centroid distances between 3.6 and 4.0 Å, which are characteristic of stabilizing π-π interactions. nih.goviucr.org

Table 4: Representative π-π Stacking Parameters in Related Crystal Structures

This table shows typical geometric parameters for π-π stacking interactions observed in compounds containing nitrophenyl or similar aromatic groups.

| Parameter | Value (Å) | Description | Reference |

| Interplanar Separation | 3.419 | The perpendicular distance between the planes of two parallel aromatic rings. | iucr.org |

| Centroid-Centroid Distance | 3.696 | The distance between the geometric centers of two interacting aromatic rings. | iucr.org |

| Ring-Centroid Offset | 1.404 | The perpendicular distance from the centroid of one ring to the plane of the other. | iucr.org |

| Interplanar Separation | 3.366 | Example from another related structure. | iucr.org |

| Centroid-Centroid Distance | 3.5162 | Example from a nitroimidazole derivative. | nih.gov |

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. walshmedicalmedia.comresearchgate.net By mapping properties like dnorm (normalized contact distance) onto the surface, regions of close intermolecular contact can be identified as red spots, highlighting interactions such as hydrogen bonds. iucr.orgresearchgate.net

Table 5: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Nitro-Aromatic Compounds

This table presents typical percentage contributions of the most significant intermolecular contacts for compounds containing nitrophenyl groups, derived from Hirshfeld surface analysis.

| Intermolecular Contact Type | Percentage Contribution (%) | Description | Reference |

| H···H | 28.7 - 50.0 | Represents van der Waals forces and general close contacts between hydrogen atoms. | iucr.orgiucr.orgunec-jeas.com |

| O···H / H···O | 11.0 - 29.7 | Primarily corresponds to C-H···O hydrogen bonds and other close oxygen-hydrogen contacts. | iucr.orgunec-jeas.com |

| C···H / H···C | 11.9 - 16.0 | Indicates C-H···π interactions and general van der Waals contacts. | iucr.orgunec-jeas.com |

| N···H / H···N | 3.5 - 12.9 | Relates to weak interactions involving the nitrogen atoms of the nitro group. | iucr.orgiucr.org |

Proton Transfer Reaction Modeling

While direct experimental or computational studies modeling the proton transfer reactions of this compound are not extensively documented in publicly available literature, significant insights can be drawn from research on structurally analogous compounds, particularly C-acids containing a 4-nitrophenyl group. The methylene (B1212753) protons of the ethane (B1197151) bridge in this compound are expected to be acidic due to the strong electron-withdrawing nature of the two para-nitro groups, making them susceptible to abstraction by a suitable base.

Kinetic studies on the proton transfer from 1-nitro-1-(4-nitrophenyl)alkanes to various organic bases in solvents like acetonitrile (B52724) have been performed. cdnsciencepub.comgrafiati.com These studies reveal that the reactions are sensitive to steric hindrance from both the C-acid and the base. cdnsciencepub.com For instance, in the reaction of 1-nitro-1-(4-nitrophenyl)alkanes with strong, non-ionic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), the rate of proton transfer is significantly influenced by the steric bulk of the alkyl group on the C-acid. cdnsciencepub.comresearchgate.net

One proposed mechanism for proton transfer reactions involving similar nitroalkanes is a two-step pre-association mechanism. psu.edu This model suggests an initial formation of an encounter complex between the C-acid and the base, followed by the proton transfer step within this complex. The stability and geometry of this transition state are crucial in determining the reaction kinetics.

The expected proton transfer reaction for this compound would likely involve the formation of a carbanion, with the negative charge delocalized over the adjacent nitro-substituted phenyl ring. The kinetics and thermodynamics of this process would be influenced by the pKa of the C-acid, the strength and structure of the base, and the solvent used. For example, studies with 1-nitro-1-(4-nitrophenyl)alkanes and guanidine (B92328) bases in acetonitrile have shown that the nature of the resulting ion pair (whether it exists as free ions or contact ion pairs) can affect the reaction rates. grafiati.com

The following table summarizes kinetic data for the proton transfer reaction between 1-nitro-1-(4-nitrophenyl)ethane (a related C-acid) and the TBD base in acetonitrile, which can serve as a model for understanding the potential reactivity of this compound.

| Kinetic Parameter | Value |

| Second-order rate constant (k2H) | 15,200 dm³ mol⁻¹ s⁻¹ |

| Primary deuterium (B1214612) kinetic isotope effect (kH/kD) | 9.9 |

| Data for the reaction of 1-nitro-1-(4-nitrophenyl)ethane with TBD in acetonitrile. cdnsciencepub.com |

Electronic Structure and Frontier Molecular Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity and electronic transitions. ugr.es For aromatic compounds bearing nitro groups, the LUMO is typically centered on the nitro-substituted phenyl ring, reflecting the strong electron-accepting character of the nitro group. researchgate.net Conversely, the HOMO is often distributed across the phenyl ring and the connecting alkyl chain.

Computational methods, such as Density Functional Theory (DFT), are commonly used to calculate the energies of these orbitals and visualize their distribution. physchemres.org For a molecule like this compound, DFT calculations would likely show that the LUMO is predominantly located on the nitrophenyl moieties, indicating that these are the most probable sites for nucleophilic attack or electron acceptance. The HOMO would likely have significant contributions from the phenyl rings and the ethane bridge.

The table below presents computed HOMO and LUMO energies and the corresponding energy gap for a related compound, this compound-1,2-dione, which illustrates the typical electronic characteristics of such dinitrated compounds.

| Molecular Orbital | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -3.8 |

| HOMO-LUMO Gap | 3.7 eV |

| Theoretical data for a related compound, illustrating the expected electronic properties. |

The presence of the nitro groups significantly lowers the energy of the LUMO, making the molecule a good electron acceptor. This is a common feature in nitroaromatic compounds and is central to many of their chemical and biological activities.

Advanced Applications in Materials Science

Development of Novel Electronic Materials and Coatings

The distinct electronic properties of 1,2-bis(4-nitrophenyl)ethane make it a compound of interest for the creation of new electronic materials and functional coatings. The presence of two electron-withdrawing nitro groups on the phenyl rings significantly influences the molecule's electron density, creating regions of low electron density on the aromatic systems. This characteristic is foundational to its application in materials where charge transport or electronic interactions are critical.

Research into related nitrophenyl compounds has shown their potential in organic electronics. mdpi.comearthlinepublishers.com While direct applications of this compound in commercial electronic devices are not widespread, its derivatives are explored for their properties. For instance, the reduction of the nitro groups to amines yields 4,4'-(ethane-1,2-diyl)dianiline, a diamine that can be incorporated into electroactive polymers. jetir.org Furthermore, the base molecule can be used as a model compound to study the effects of nitro-substituents on the electronic behavior of molecular frameworks, which is crucial for designing materials with tailored electronic and optical properties. The compound's potential use as a component in specialized coatings is linked to the thermal stability conferred by its aromatic structure.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 1-nitro-4-[2-(4-nitrophenyl)ethyl]benzene nih.gov |

| Synonyms | 4,4'-Dinitrobibenzyl nih.gov |

| CAS Number | 736-30-1 nih.gov |

| Molecular Formula | C₁₄H₁₂N₂O₄ nih.gov |

| Molecular Weight | 272.26 g/mol nih.gov |

| Appearance | Yellow-orange crystalline needles jetir.org |

Polymer Synthesis and Properties (e.g., Polybenzimidazoles)

A significant application of this compound in materials science is its role as a key intermediate in the synthesis of high-performance polymers, particularly polybenzimidazoles (PBIs). PBIs are a class of thermally stable polymers known for their exceptional mechanical strength, chemical resistance, and performance in harsh environments. mdpi.comkpi.ua

The synthetic pathway involves the chemical reduction of the two nitro groups on this compound to form 4,4'-(ethane-1,2-diyl)dianiline. jetir.org This resulting diamine serves as a monomer that is then polymerized with a dicarboxylic acid derivative, such as isophthalic acid, or its ester, to form the polybenzimidazole backbone. kpi.ua The polymerization typically proceeds through a two-stage process involving the formation of a poly(amino amide) intermediate, which is then heated at high temperatures under vacuum to facilitate cyclodehydration, yielding the final PBI structure. kpi.ua

The properties of the resulting polymers are outstanding. Polybenzimidazoles exhibit high thermal and oxidative stability, with thermogravimetric analysis showing weight loss of not more than 5% at temperatures exceeding 550°C. google.com These polymers are often processed into fibers for protective clothing, as well as films and membranes for applications like gas separation and high-temperature fuel cells. mdpi.com

Table 2: Research Findings on PBI Synthesis and Properties

| Monomers | Polymerization Conditions | Resulting Polymer Properties | Reference |

|---|---|---|---|

| Tetraaminobiphenyl (TAB) and Isophthalaldehyde bisulfite adduct (IBA) | N,N-dimethylacetamide (DMAc) solvent | Inherent Viscosity (IV) = 0.32 dL/g | google.com |

| Aromatic bis(o-diamine) and an ester of an aromatic dicarboxylic acid | Melt condensation at 200-300°C, followed by post-heating at 350-400°C | High molecular weight, thermally stable polymer | kpi.ua |

Energetic Materials Research (Contextualization with Related Trinitrophenyl Derivatives)

For context, highly potent and heat-resistant explosives often feature trinitrophenyl groups. A prominent example is Hexanitrostilbene (HNS), which has a structure similar to this compound but with an ethene bridge and three nitro groups on each phenyl ring. Another related class of materials involves linking trinitrophenyl moieties to heterocyclic cores like 1,3,4-oxadiazole (B1194373) to create heat-resistant explosives. rsc.org For example, (E)-1,2-bis(5-(2,4,6-trinitrophenyl)-1,3,4-oxadiazol-2-yl)diazene is a compound with excellent thermal stability (decomposition temperature of 294 °C) and low sensitivity to impact and friction, making it a subject of interest for specialized applications. rsc.org

By comparing the properties of this compound with these trinitrophenyl derivatives, researchers can systematically study how the degree of nitration affects thermal stability, sensitivity, and energetic output. This contextualization is crucial for the rational design of new energetic materials with tailored safety and performance characteristics.

Table 3: Comparison of Nitrophenyl Compounds in Energetic Materials Research

| Compound | Key Structural Feature | Thermal Stability (Decomposition Temp.) | Significance |

|---|---|---|---|

| This compound | Two nitro groups per molecule | Melting point 179-180°C | Serves as a structural baseline and precursor. jetir.org |

| HNS (Hexanitrostilbene) | Six nitro groups per molecule | ~318 °C | A well-known heat-resistant explosive. rsc.org |

Functional Materials with Optical Properties

The nitroaromatic groups in this compound act as chromophores, meaning they absorb light in the ultraviolet-visible spectrum. This absorption is due to electronic transitions, such as n→π* and π→π*, which are characteristic of molecules containing nitro groups conjugated with an aromatic system. These optical properties make the compound and its derivatives candidates for development as functional optical materials.

The electron-withdrawing nature of the nitro groups significantly influences the energy levels of the molecular orbitals. This allows for the tuning of optical properties through chemical modification. For instance, replacing the nitro groups with electron-donating groups or altering the conjugation pathway can shift the absorption and emission spectra. While this compound itself is primarily studied as a synthetic intermediate, related dinitrophenyl compounds have been investigated for creating materials with tunable optical responses. bohrium.com The study of such molecules contributes to the design of materials for applications like optical filters, nonlinear optics, and chemical sensors where a change in color or another optical signal is desired.

Fluorescent Materials Development (Based on Related Heterocyclic Building Blocks)

The development of fluorescent materials often relies on molecular scaffolds that can efficiently absorb and re-emit light. While this compound is not inherently fluorescent—in fact, nitroaromatic compounds are well-known fluorescence quenchers—it serves as a critical building block for creating fluorescent systems. researchgate.net

The dinitrophenyl moiety is a common component in the design of fluorescent probes and sensors. rsc.orgcalpaclab.com It can act as a quencher in a FRET (Förster Resonance Energy Transfer) pair or as a recognition site. For example, a fluorescent probe can be designed where the fluorescence is "turned off" by a dinitrophenyl group. Upon binding with a specific analyte, a conformational change can separate the fluorophore from the quencher, "turning on" the fluorescence and providing a detectable signal. rsc.org

Furthermore, the diamine derivative, 4,4'-(ethane-1,2-diyl)dianiline, obtained from this compound, is structurally related to known fluorophores like 4,4'-diaminostilbene. jetir.orgresearchgate.net This diamine can be used to synthesize new, more complex fluorescent molecules, including those incorporating heterocyclic units, which are a major class of fluorescent compounds. mdpi.com Research into supramolecular assemblies has also shown that the fluorescence of certain compounds with dinitrophenyl substituents can be modulated by host-guest interactions, for example with cucurbit[n]uril (CB[n]) macrocycles, leading to color-tunable luminescent materials. bohrium.com

Applications in Biological and Medicinal Chemistry Research

Molecular Interactions with Biomolecules

The biological activities of 1,2-Bis(4-nitrophenyl)ethane and its derivatives are significantly influenced by the presence of the nitro groups. These electron-withdrawing groups can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which are critical for the binding of molecules to biological macromolecules like proteins and nucleic acids. researchgate.net

Hydrogen Bonding and π-π Stacking with Proteins and Nucleic Acids

The nitro groups in this compound can act as hydrogen bond acceptors, a crucial factor in its interaction with biological targets. Hydrogen bonds are fundamental to the structure and function of proteins and nucleic acids, and the ability of a compound to form these bonds can dictate its biological effect. royalsocietypublishing.org For instance, the interaction of similar nitro-containing compounds with amino acid residues in proteins or nucleotide bases in DNA can lead to the modulation of their function. researchgate.net

Furthermore, the aromatic nitrophenyl rings are capable of engaging in π-π stacking interactions. These interactions, which occur between aromatic rings, are important for the stabilization of protein and nucleic acid structures. researchgate.net Research on related nitrophenyl compounds has shown that π-π stacking and nitro-π interactions can influence molecular packing in the solid state and play a role in the formation of supramolecular structures. researchgate.netscispace.com The symmetric nature of this compound, with its two para-nitro-substituted phenyl rings, provides a framework for predictable reactivity and systematic studies of these structure-activity relationships.

Antimicrobial Activity Investigations

Research has indicated that this compound and its derivatives possess antimicrobial properties. The proposed mechanism for this activity involves the disruption of essential cellular processes in microorganisms.

Antibacterial Properties

Studies have shown that this compound can inhibit the growth of various bacterial strains by interfering with their metabolic pathways. The presence of the nitrobenzyl moiety in chemical structures is known to introduce or enhance antimicrobial activity. pnrjournal.com For example, research on quaternary ammonium (B1175870) compounds derived from this compound has demonstrated efficacy against Escherichia coli, suggesting potential for the development of new antibacterial agents. Similarly, studies on other bis-1,3,4-oxadiazole derivatives have shown that compounds with a phenyl group between two heterocyclic rings exhibit notable antibacterial activity. iosrjournals.org

Antifungal Properties

The compound has also been reported to be effective against fungal infections. The mechanism of its antifungal action is believed to involve the inhibition of hyphal growth and the disruption of fungal membrane integrity. The antifungal potential of compounds containing a nitrobenzyl group has been noted in broader research, highlighting the significance of this functional group. pnrjournal.com Studies on aminothioxanthones, for instance, have identified compounds with high antifungal potential against a range of yeast and filamentous fungi. nih.gov

Cytotoxicity Studies on Cell Lines

Derivatives of this compound have been the subject of cytotoxicity studies against various cancer cell lines. The presence of the bibenzyl moiety in a variety of naturally occurring compounds has sparked interest in its potential as a cytotoxic agent. jetir.org

Research on related structures provides insights into this potential. For example, studies on other bibenzyl derivatives have demonstrated cytotoxic effects. jetir.org Furthermore, research on 1,2-bis(sulfonyl)hydrazines (BSHs) suggests a mechanism of therapeutic cytotoxicity through the alkylation of guanine (B1146940) in DNA, particularly in tumors deficient in the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT). biomedres.us While direct cytotoxicity data for this compound is limited in the provided results, the investigation of its derivatives and related compounds is an active area of research. For instance, a dione (B5365651) derivative, this compound-1,2-dione, has been included in screening libraries for cancer research. chemdiv.comjptcp.com

Drug Discovery and Development Potential

This compound serves as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. Its structure allows for chemical modifications aimed at enhancing efficacy against specific biological targets like enzymes and receptors.

The bibenzyl core is found in many natural products with medicinal properties, which encourages further research into synthetic derivatives like this compound. jetir.org The compound is a precursor for synthesizing other molecules; for example, its reduction leads to the formation of 4,4'-(ethane-1,2-diyl)dianiline, a key component in the synthesis of various pharmaceutical agents. jetir.org The exploration of its derivatives is ongoing, with a focus on creating new compounds with improved pharmacological profiles for treating diseases such as cancer. The dione analog, this compound-1,2-dione, is listed in drug discovery databases with therapeutic areas including cancer, digestive system disorders, and metabolic diseases, targeting phosphatases. chemdiv.com

Therapeutic Relevance of Bibenzyl Moiety in Related Compounds

The bibenzyl scaffold, a 1,2-diphenylethane (B90400) core structure, is a key feature in a variety of natural products and synthetic derivatives that exhibit significant therapeutic potential. jetir.org While research on this compound itself in a medicinal context is limited, the broader class of bibenzyl compounds has been the subject of extensive investigation, revealing a wide spectrum of biological activities. These activities highlight the importance of the bibenzyl moiety as a pharmacophore for drug discovery. Bibenzyls and their dimeric counterparts, bis(bibenzyls), are particularly abundant in liverworts and certain orchids, and are by-products of the flavonoid biosynthetic pathway. nih.gov

Research has demonstrated that compounds containing the bibenzyl moiety possess cytotoxic, neuroprotective, antioxidant, anti-inflammatory, antimicrobial, and antifungal properties, among others. nih.govacs.orgnih.gov The structural simplicity of the bibenzyl core allows for diverse chemical modifications, leading to a wide array of derivatives with varying potencies and specificities.

Detailed Research Findings

The therapeutic relevance of the bibenzyl moiety is most prominently illustrated by the cytotoxic activity of its derivatives against various cancer cell lines. tandfonline.com Naturally occurring bibenzyls and bis(bibenzyls) isolated from bryophytes have shown promising results in preclinical studies. nih.govmdpi.com For instance, bis-bibenzyls such as perrottetin E and riccardin D have been evaluated for their effects on human leukemia and other cancer cells. mdpi.com

A study on bis-bibenzyls from the liverwort Pellia endiviifolia tested their cytotoxic activity against several human cancer cell lines. The results indicated that these compounds exhibited modest activity against leukemia cells (HL-60, U-937, K-562) and significant activity against human embryonal teratocarcinoma (NT2/D1) and glioblastoma (A-172) cell lines. mdpi.com Perrottetin E, in particular, showed a strong effect on the viability of HL-60 cells. mdpi.com

Another bibenzyl, 4-(2-hydroxyphenethyl)-2,6-dimethoxyphenol, isolated from Empetrum nigrum var. japonicum, displayed cytotoxic activity against human colon carcinoma (HCT116), human cervix epithelioid carcinoma (HeLa), and human promyelocytic leukemia (HL-60) cells. tandfonline.com The synthesis of this compound confirmed its structure and enabled further biological evaluation. tandfonline.com

The following tables summarize the cytotoxic activities of selected bibenzyl derivatives from various research findings.

Table 1: Cytotoxic Activity of Bis-Bibenzyls from Pellia endiviifolia

| Compound | Cell Line | IC₅₀ (µM) | Source |

|---|---|---|---|

| Perrottetin E (1) | HL-60 | 14.2 | mdpi.com |

| Compound 2 * | U-937 | 38.5 | mdpi.com |

| Perrottetin F phenanthrene (B1679779) derivative (7) | U-937 | 13.2 | mdpi.com |

| Perrottetin F phenanthrene derivative (7) | K-562 | 35.5 | mdpi.com |

Compound 2 is a derivative of perrottetin E isolated for the first time from P. endiviifolia in the cited study. IC₅₀ represents the concentration required for 50% inhibition of cell viability.

Table 2: Cytotoxic Activity of 4-(2-hydroxyphenethyl)-2,6-dimethoxyphenol

| Cell Line | IC₅₀ (µM) | Source |

|---|---|---|

| HCT116 (Human colon carcinoma) | < 100 | tandfonline.com |

| HeLa (Human cervix epithelioid carcinoma) | < 100 | tandfonline.com |

| HL-60 (Human promyelocytic leukemia) | < 100 | tandfonline.com |

The study indicated activity below 100 µM without providing exact values.

Beyond cytotoxicity, bibenzyl derivatives have shown potential in other therapeutic areas. For example, certain bibenzyls exhibit neuroprotective effects, suggesting their utility in addressing neurodegenerative disorders. nih.gov A study on bibenzyl glycosides from Stemona tuberosa roots identified their neuroprotective capabilities. jetir.org Furthermore, bibenzyls from Dendrobium officinale have been found to protect against UV-B induced photoaging by activating SIRT3, a protein involved in mitochondrial health and stress response. nih.gov The antioxidant activity of bibenzyl derivatives, such as those isolated from Dendrobium candidum, also contributes to their therapeutic potential by scavenging free radicals. researchgate.net

The bibenzyl structure is also a key component in compounds designed as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. mdpi.com Synthetic bibenzyl derivatives have been shown to be potent inhibitors of these enzymes, with the flexible bibenzyl core being a crucial element for this activity. mdpi.com

The diverse biological activities associated with the bibenzyl scaffold underscore its significance in medicinal chemistry. The ability to readily synthesize and modify this core structure provides a valuable platform for the development of new therapeutic agents for a range of diseases. jetir.orgacs.org

Supramolecular Chemistry and Crystal Engineering

Design Principles for Supramolecular Assemblies

The architectural design of supramolecular structures involving 1,2-bis(4-nitrophenyl)ethane is largely directed by the interplay of nitro groups, hydrogen bonds, and π-π stacking interactions. These forces collectively determine the packing of molecules in the crystal lattice.

Role of Nitro Groups in Non-Covalent Interactions

The nitro group (–NO₂) is a powerful director in forming supramolecular assemblies due to its strongly electron-withdrawing nature. wikipedia.org This property creates localized electron-deficient and electron-rich regions, facilitating various non-covalent interactions. The nitro group's oxygen atoms can act as hydrogen bond acceptors, while the nitrogen atom can participate in other types of weak interactions. researchgate.netresearchgate.net Furthermore, the entire nitro group can engage in interactions with aromatic π-systems. researchgate.net This versatility allows nitro groups to play a crucial role in the stabilization of crystal structures. researchgate.net

π-π Stacking Motifs

Aromatic π–π stacking is another critical interaction in the crystal engineering of this compound and its analogues. researchgate.net These interactions occur between the electron-rich π-systems of the phenyl rings. The arrangement of these stacks can vary, leading to different packing motifs, such as ladder-like or step-like chains. researchgate.net In some structures, these π–π stacking interactions link molecular sheets, contributing to the formation of a three-dimensional network. researchgate.net The interplay between π–π stacking and other non-covalent forces, like hydrogen bonding, dictates the final crystal architecture. scispace.com

Dipolar Nitro–Nitro Interactions

Dipolar interactions between nitro groups (NO₂⋯NO₂) represent a specific and important type of non-covalent bond in the crystal packing of polynitro-substituted molecules. researchgate.netiucr.org These interactions, also described as lone pair-π-hole interactions, are attractive and contribute to sustaining dense molecular packing. researchgate.net In these arrangements, one nitro group acts as an electron donor (the oxygen lone pair) and the other as an acceptor (the π-hole at the nitrogen atom). researchgate.net An example shows a short intermolecular distance between nitrogen and oxygen atoms of neighboring nitro groups, indicating a significant dipole-dipole interaction. researchgate.net These interactions can link molecular chains or sheets into more complex three-dimensional structures. iucr.org

Crystal Packing Analysis

The analysis of crystal packing provides a detailed understanding of the cumulative effect of various intermolecular forces in defining the solid-state structure of this compound.

Understanding Intermolecular Interactions in Crystal Structures

Interactive Data Table: Intermolecular Interaction Distances

| Interaction Type | Donor Atom | Acceptor Atom | Distance (Å) | Symmetry Code | Reference |

| Dipolar Nitro-Nitro | N2 | O3 | 3.366 (2) | 1 + x, y, z | researchgate.net |

Control of Crystal Polymorphism and Co-crystallization

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical phenomenon in materials science and pharmaceuticals, as different polymorphs can exhibit varied properties. ias.ac.in While specific polymorphic forms of this compound are not extensively documented in the literature, the principles of crystal engineering provide a clear pathway for controlling its crystallization.

The Role of the Nitro Group The nitro group is a powerful directing group in crystal engineering. rsc.orgresearchgate.net Its oxygen atoms are effective hydrogen-bond acceptors, capable of forming weak C—H···O hydrogen bonds with neighboring molecules. psu.eduiucr.org Furthermore, the unique electronic nature of the nitro group allows for other stabilizing contacts, such as lone pair-π interactions and perpendicular O···N interactions between nitro groups of adjacent molecules, which can contribute to dense molecular packing. nih.govresearchgate.net The electron-withdrawing character of the nitro groups also creates an electron-poor region on the aromatic rings, making them suitable for interactions with electron-rich species. nih.gov The compound 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, known as ROY, is a famous example of a nitroaromatic compound with at least seven known polymorphs, highlighting the complex crystalline landscapes that such functional groups can produce. rsc.org

Co-crystallization Strategy Co-crystallization is a robust technique for modifying the solid-state structure and properties of a target molecule, known as an active pharmaceutical ingredient (API) or co-crystal former. nih.govresearchgate.net This method involves crystallizing the target with a second, different molecule (a coformer) to create a new, homogeneous crystalline solid where both components are held together by non-covalent interactions in a specific stoichiometric ratio. rsc.orgijcrt.org

For this compound, co-crystallization offers a rational approach to directing its assembly. By selecting coformers with specific functional groups, it is possible to create desired supramolecular synthons—reliable patterns of intermolecular interactions. For instance, coformers with strong hydrogen-bond donor groups (e.g., carboxylic acids, amides) could form robust O-H···O or N-H···O hydrogen bonds with the nitro groups. Coformers with electron-rich aromatic rings could induce π-π stacking interactions with the electron-poor nitrophenyl rings of the target molecule.

General methods for producing co-crystals include solvent evaporation, solid-state grinding, and slurry conversion, each of which can potentially lead to different crystalline forms. nih.govijcrt.org

| Co-former Class | Example Co-former | Potential Supramolecular Synthon/Interaction |

|---|---|---|

| Carboxylic Acids | Benzoic Acid | O-H···O hydrogen bond between the acid's hydroxyl group and the nitro group oxygen. |

| Amides | Benzamide | N-H···O hydrogen bond between the amide N-H and the nitro group oxygen. |

| Phenols | 4-Hydroxypyridine | O-H···O hydrogen bond between the phenol (B47542) hydroxyl and the nitro group oxygen. |

| Electron-Rich Aromatics | Naphthalene (B1677914) | π-π stacking between the electron-rich naphthalene and the electron-poor nitrophenyl ring. |

| Halogen Bond Donors | 1,4-Diiodotetrafluorobenzene | C-I···O halogen bond between the iodine atom and the nitro group oxygen. |

Computational Approaches in Supramolecular Design

Computational modeling has become an indispensable tool in supramolecular chemistry, providing insights that complement experimental findings and guide the rational design of new materials. mdpi.com These in-silico techniques are particularly valuable for predicting how molecules like this compound might self-assemble and for screening potential co-formers before undertaking laboratory work.

Molecular Modeling and DFT At the most fundamental level, computational methods such as Density Functional Theory (DFT) can be used to determine the properties of an individual this compound molecule. These calculations can predict its most stable conformation, bond lengths, and the dihedral angles between the phenyl rings. DFT is also used to calculate the molecular electrostatic potential (ESP) surface, which visually identifies the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. For this compound, the ESP would show negative potential around the oxygen atoms of the nitro groups and positive potential on the hydrogen atoms of the phenyl rings, indicating likely sites for intermolecular interactions. nih.gov

Predicting Intermolecular Interactions Computational chemistry allows for the study of interaction energies between this compound and potential co-formers. acs.org By modeling dimers or larger clusters of molecules, the strength of various non-covalent interactions, such as hydrogen bonds and π-stacking, can be quantified. This analysis helps in understanding the hierarchy of interactions that will dictate the final crystal packing. For example, topological analysis of the electron density can characterize the nature and strength of bonds between atoms in the supramolecular assembly. acs.org

Crystal Structure Prediction Advanced computational algorithms are capable of performing crystal structure prediction (CSP). These methods explore the vast number of possible packing arrangements for a given molecule to identify those with the lowest lattice energy, which correspond to the most likely observable polymorphs. While computationally intensive, CSP can provide invaluable information on potential crystal forms and their relative stabilities, guiding experimental efforts to crystallize a specific polymorph. researchgate.net

| Computational Method | Information Provided | Application in Design |

|---|---|---|

| Density Functional Theory (DFT) | Molecular geometry, electronic structure, electrostatic potential surface. | Identifies stable conformers and reactive sites for non-covalent interactions. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of bond critical points and electron density topology. | Characterizes and quantifies intermolecular interactions (e.g., hydrogen bonds). |

| Non-Covalent Interaction (NCI) Plot | Visualization of weak and non-covalent interactions in 3D space. | Maps the location and nature of van der Waals forces, hydrogen bonds, and steric clashes. |

| Molecular Dynamics (MD) Simulation | Dynamic behavior of molecules in a simulated crystal lattice or solution. | Assesses the stability of a potential crystal structure and simulates the self-assembly process. |

| Crystal Structure Prediction (CSP) | Generation of a landscape of energetically plausible crystal packings. | Predicts potential polymorphs and their relative thermodynamic stabilities. |

常见问题

Basic Research Questions

Q. What are the key synthetic methodologies for 1,2-Bis(4-nitrophenyl)ethane, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, reacting 4-nitrophenyl Grignard reagents with ethylene dihalides under anhydrous conditions. Critical parameters include:

- Solvent : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Temperature : Maintain 80–100°C to balance reaction rate and side-product formation.

- Catalyst : Pd-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are spectral assignments validated?

- Methodology :

- NMR : ¹H NMR (δ 7.5–8.1 ppm for aromatic protons; δ 4.3–4.5 ppm for ethane CH₂). ¹³C NMR confirms nitro group positions (C-NO₂ at ~150 ppm) .

- IR : Strong NO₂ asymmetric stretching at 1520 cm⁻¹ and symmetric stretching at 1340 cm⁻¹ .

- Validation : Compare experimental data with computational simulations (e.g., DFT) and literature references .

Advanced Research Questions

Q. How does this compound function in catalytic systems, and what kinetic models describe its activity?

- Mechanistic Insight : In oxidation reactions (e.g., D-lactose to lactic acid), the compound acts as an electron-transfer mediator. Kinetic studies show a first-order dependency on catalyst concentration:

| [Catalyst] (mol/dm³) | Rate Constant (k, s⁻¹) |

|---|---|

| 0.50 | 1.2 × 10⁻³ |

| 1.00 | 2.5 × 10⁻³ |

| 1.75 | 4.1 × 10⁻³ |

- Analysis : Linear correlation (log k vs. log [Catalyst], r = 0.999) supports a single-electron transfer mechanism .

Q. What computational approaches are used to predict the electronic properties of this compound, and how do they align with experimental data?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict HOMO-LUMO gaps (~3.2 eV) and charge distribution on nitro groups.

- Validation : Compare computed IR/NMR spectra with experimental data; deviations <5% confirm model accuracy .

- Applications : Guides design of derivatives for photoluminescent materials or redox-active catalysts.

Contradictions and Resolution

Q. Discrepancies in reported melting points (e.g., 123–128°C vs. 141°C): How should researchers address such inconsistencies?

- Resolution :

- Purification : Recrystallize from ethanol/water mixtures to remove impurities (e.g., residual nitro precursors).

- Analytical Calibration : Use DSC for precise thermal analysis and cross-validate with independent labs .

- Note : Polymorphism or solvent inclusion may explain variations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。